

What are the chemical properties of Ethyl 2-chloro-5-nitronicotinate?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-chloro-5-nitronicotinate*

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Ethyl 2-chloro-5-nitronicotinate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-5-nitronicotinate is a halogenated nitroaromatic compound containing a pyridine ring. Its chemical structure, characterized by the presence of a reactive chlorine atom, a nitro group, and an ethyl ester functional group, makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, including available physical and spectroscopic data. Detailed experimental protocols for its synthesis and typical reactions are also presented. The reactivity of the molecule is discussed in the context of its principal functional groups, highlighting its utility as a building block in the development of more complex molecules, including those with potential pharmaceutical applications.

Chemical and Physical Properties

Ethyl 2-chloro-5-nitronicotinate is a solid at room temperature.^[1] While extensive experimental data on its physical properties is not widely available in the public domain, key identifiers and computed properties have been compiled.

Table 1: Physical and Chemical Properties of **Ethyl 2-chloro-5-nitronicotinate**

Property	Value	Source
Molecular Formula	C ₈ H ₇ CIN ₂ O ₄	[2]
Molecular Weight	230.6 g/mol	[2]
CAS Number	151322-83-7	[2]
Appearance	Solid	[1] [3]
Purity	Typically ≥97%	[2]
Storage Conditions	Room temperature or inert atmosphere at 2-8°C	[4] [5]
Predicted XlogP	1.9	[6]
InChI	InChI=1S/C8H7CIN2O4/c1-2-15-8(12)6-3-5(11(13)14)4-10-7(6)9/h3-4H,2H2,1H3	[1]
SMILES	CCOC(=O)C1=C(N=CC(=C1)--INVALID-LINK--[O-])Cl	[6]

Note: Some properties, such as XlogP, are predicted values based on computational models.

Spectroscopic Data

Detailed experimental spectroscopic data for **Ethyl 2-chloro-5-nitronicotinate** is not readily available in peer-reviewed literature. However, based on the known spectral characteristics of its constituent functional groups, the following table summarizes the expected spectroscopic features. Chemical suppliers may provide compound-specific NMR, HPLC, and LC-MS data upon request.[\[4\]](#)[\[7\]](#)

Table 2: Predicted Spectroscopic Data for **Ethyl 2-chloro-5-nitronicotinate**

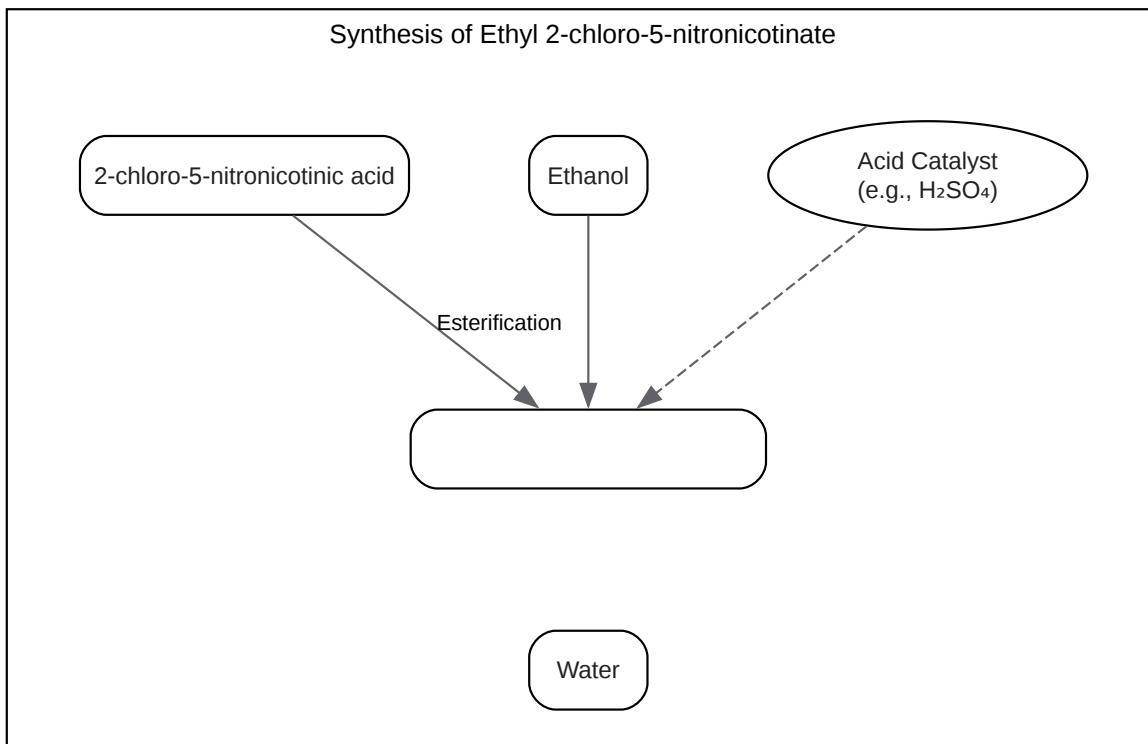
Spectrum Type	Expected Features
¹ H NMR	Signals corresponding to the ethyl group protons (a triplet and a quartet) and two distinct aromatic protons on the pyridine ring.
¹³ C NMR	Resonances for the ethyl group carbons, the carbonyl carbon of the ester, and the carbons of the pyridine ring, including those bonded to the chloro and nitro groups.
IR Spectroscopy	Characteristic absorption bands for the C=O stretch of the ester, C-Cl stretch, asymmetric and symmetric N-O stretches of the nitro group, and C=N/C=C stretches of the aromatic ring.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns showing the loss of the ethoxy group, the nitro group, and the chlorine atom. Predicted m/z values for various adducts are available. ^[6]

Synthesis and Reactivity

Ethyl 2-chloro-5-nitronicotinate is primarily used as an intermediate in organic synthesis.^[1] Its reactivity is governed by the interplay of its three key functional groups: the ethyl ester, the chloro substituent, and the nitro group on the pyridine ring.

Synthesis

A common and logical route for the synthesis of **Ethyl 2-chloro-5-nitronicotinate** is the esterification of its parent carboxylic acid, 2-chloro-5-nitronicotinic acid.



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Caption: Synthesis via Fischer Esterification.

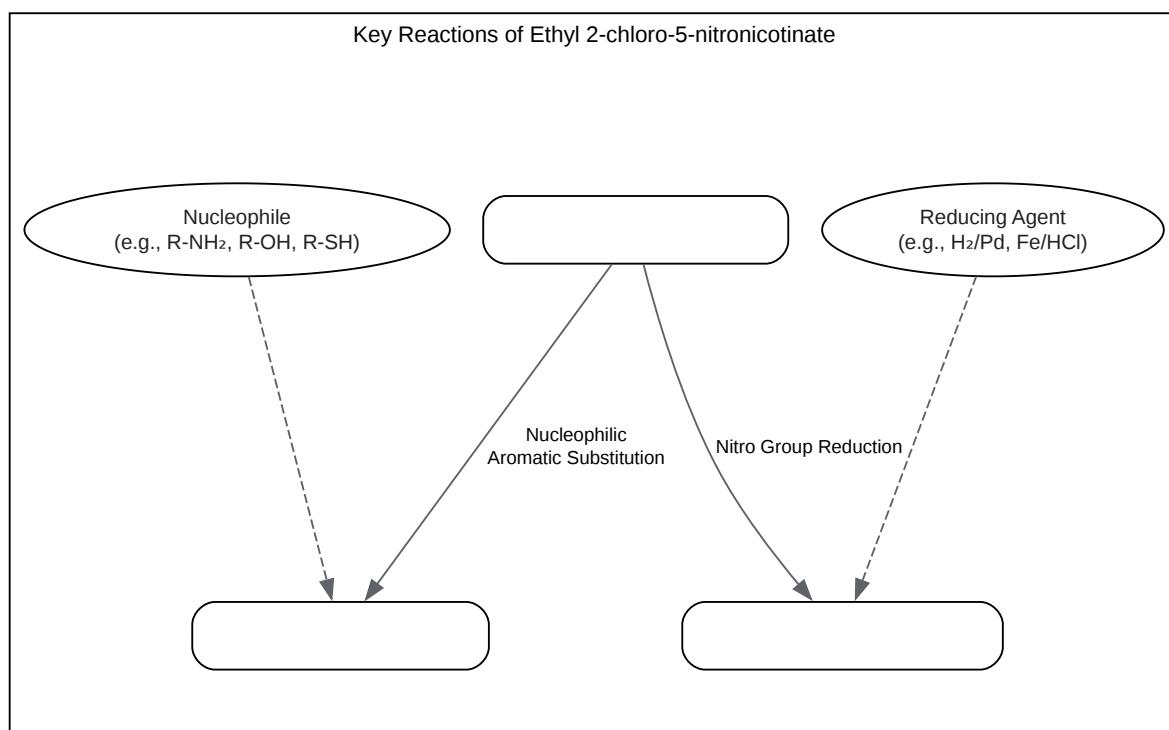
This protocol is a standard procedure for Fischer esterification.[8][9]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 2-chloro-5-nitronicotinic acid in an excess of absolute ethanol.
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Reactivity

The chemical behavior of **Ethyl 2-chloro-5-nitronicotinate** is dictated by its functional groups. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chlorine atom at the 2-position for nucleophilic aromatic substitution.



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Caption: Major reaction pathways.

The chlorine atom at the 2-position is susceptible to displacement by a variety of nucleophiles. This reaction is a cornerstone of the utility of this compound as a synthetic intermediate.

- Reaction Setup: Dissolve **Ethyl 2-chloro-5-nitronicotinate** in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile in a reaction flask.
- Nucleophile Addition: Add the desired nucleophile (e.g., an amine, alcohol, or thiol) to the solution. A base, such as potassium carbonate or triethylamine, may be required to facilitate the reaction.
- Heating: Heat the reaction mixture to a temperature appropriate for the specific nucleophile and substrate, often between 80-120 °C. Monitor the reaction by TLC.
- Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The product can be purified by column chromatography.

The nitro group can be selectively reduced to an amino group, providing a route to 5-aminonicotinate derivatives. A variety of reducing agents can be employed for this transformation.[\[10\]](#)[\[11\]](#)

- Catalytic Hydrogenation: Dissolve **Ethyl 2-chloro-5-nitronicotinate** in a solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C). Pressurize the reaction vessel with hydrogen gas and stir at room temperature until the reaction is complete. Filter off the catalyst and concentrate the solvent to obtain the product.
- Metal-Acid Reduction: In a flask, dissolve the starting material in a mixture of a solvent like ethanol and an acid such as hydrochloric acid. Add a metal like iron or tin(II) chloride portion-wise. Heat the reaction if necessary. After the reaction is complete, neutralize the mixture and extract the product.

Applications in Research and Development

Ethyl 2-chloro-5-nitronicotinate serves as a key building block for the synthesis of a wide range of heterocyclic compounds. The ability to selectively functionalize the 2-position via nucleophilic substitution and the 5-position through reduction of the nitro group allows for the

construction of diverse molecular scaffolds. These scaffolds are of interest in medicinal chemistry and materials science.

Conclusion

Ethyl 2-chloro-5-nitronicotinate is a valuable synthetic intermediate with well-defined reactivity. While detailed experimental data on its physical properties are not extensively documented in public literature, its chemical behavior is predictable based on its functional groups. The protocols outlined in this guide provide a foundation for its use in the synthesis of more complex and potentially bioactive molecules.

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- To cite this document: BenchChem. [What are the chemical properties of Ethyl 2-chloro-5-nitronicotinate?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121944#what-are-the-chemical-properties-of-ethyl-2-chloro-5-nitronicotinate]

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